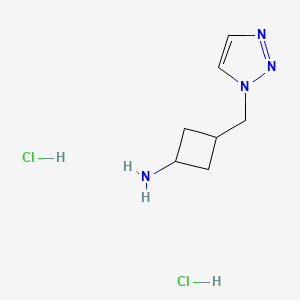

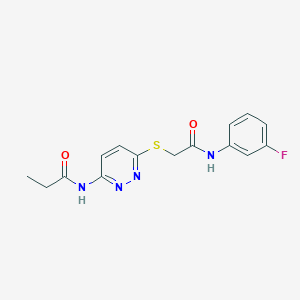

![molecular formula C13H14FN3O3 B2485746 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097894-29-4](/img/structure/B2485746.png)

3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one, also known as Linezolid, is a synthetic antibiotic used to treat various bacterial infections. It was first approved by the FDA in 2000 and has since become a popular choice for treating infections caused by Gram-positive bacteria.

Applications De Recherche Scientifique

Azomethine Ylide Generation

The compound is used in generating nonstabilized azomethine ylides through decarboxylative condensation with α-amino acids. These ylides are then involved in producing various heterocycles, such as pyrrolidines, pyrrolines, and oxazolidines. This process utilizes intermediary 5-oxazolidinones and is significant for synthetic chemistry (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).

Synthesis of Stable Isotope-Labeled Antibacterial Agents

The compound is instrumental in synthesizing stable isotope-labeled antibacterial agents. An example is the preparation of [13CD3]RWJ-416457, where the compound is acetylated with CD313COCl in pyridine. The process involves constructing a multiple isotope-labeled pyrazole ring, contributing to the development of antibacterial drugs (Lin & Weaner, 2012).

Metabolism Study in Antibacterial Drugs

In studies on the metabolism of antibacterial drugs like FYL-67, a novel linezolid analogue, the compound is crucial for identifying phase I metabolites. Understanding the metabolic pathway of such drugs is essential for developing analytical methods for their quantification in biological samples, aiding in pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

Treatment of Experimental Actinomycetoma

Oxazolidinone derivatives, including the compound , have shown effectiveness in treating experimental murine actinomycetoma caused by Nocardia brasiliensis. This finding opens potential therapeutic avenues for treating mycetoma in patients affected by this bacterial infection (Espinoza-González et al., 2008).

Chemosensory Applications

The compound has been used in synthesizing fluoroionophores that serve as selective ratiometric and colorimetric chemosensors for Al(3+), based on internal charge transfer (ICT). This has implications in the field of chemical sensing and analysis (Maity & Govindaraju, 2010).

Mécanisme D'action

Target of action

The compound contains a fluoropyridine moiety, which is often used in medicinal chemistry due to its interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing substituent in the aromatic ring can influence the compound’s reactivity and interaction with biological targets .

Mode of action

The exact mode of action would depend on the specific biological target of the compound, which is currently unknown. The fluoropyridine moiety can potentially interact with various enzymes or receptors in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the biological system in which it’s administered. Fluorinated compounds are often used in drug design because they can improve the metabolic stability and bioavailability of the drug .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the fluoropyridine moiety in the compound can potentially enhance its stability and reactivity .

Propriétés

IUPAC Name |

3-[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O3/c14-10-5-9(6-15-7-10)12(18)16-2-1-11(8-16)17-3-4-20-13(17)19/h5-7,11H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUVVLMLLZHODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C(=O)C3=CC(=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

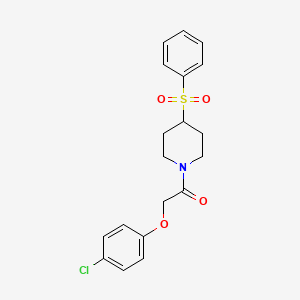

![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)

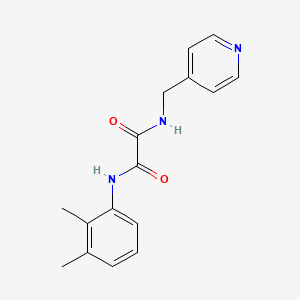

![ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2485665.png)

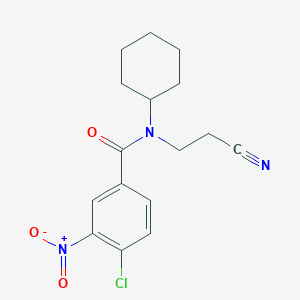

![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)

![(2-Chloro-6-ethylpyridin-4-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2485670.png)

![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)

![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)

![N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2485681.png)

![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)